3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

Catalog No.
S15868456
CAS No.
M.F
C10H10ClNO2
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

Product Name

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

IUPAC Name

3-chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H10ClNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2

InChI Key

AUUVTVXUSFVEFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)C=O)Cl)O

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound characterized by the presence of a chloro substituent on a benzaldehyde ring, along with a hydroxyazetidine moiety. Its molecular formula is C9H10ClN1O2C_9H_{10}ClN_1O_2, and it has a molecular weight of approximately 201.64 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural features that allow for diverse interactions with biological targets.

, including:

  • Oxidation: The aldehyde functional group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde group can also be reduced to produce an alcohol.
  • Nucleophilic Substitution: The chloro group can undergo substitution reactions with various nucleophiles, such as amines or thiols, facilitating the formation of new compounds.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for nucleophilic substitutions.

The biological activity of 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde has been explored in various studies. It has shown potential as an anticancer agent, particularly against breast cancer cells. The compound may promote apoptosis through the regulation of key proteins involved in cell survival and death, such as BAX and Bcl-2. Additionally, its structural components may enhance its affinity for specific molecular targets within cancer cells, making it a candidate for further pharmacological development.

The synthesis of 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with 3-hydroxyazetidine. This reaction is generally conducted under basic conditions, often using sodium hydroxide as a catalyst in an appropriate solvent like ethanol. The process may include steps such as:

  • Dissolving the starting materials in the solvent.
  • Heating the mixture under reflux to facilitate the reaction.
  • Purifying the product through recrystallization or chromatography to achieve higher yields and purity.

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases, including cancer. Its unique structure allows it to interact with biological molecules effectively, which could lead to the discovery of novel drugs with improved efficacy and reduced side effects.

Interaction studies involving 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde have indicated that it may bind to specific proteins or enzymes within cells, influencing their activity. Molecular docking studies suggest that its functional groups can facilitate binding to active sites on target proteins, which is crucial for its biological activity. Further research is needed to elucidate these interactions fully and understand their implications for drug design.

Several compounds share structural similarities with 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde. Here are some notable examples:

Compound NameStructureKey Features
2-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehydeStructureSimilar azetidine moiety; potential anticancer activity
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehydeStructureDifferent positioning of chloro group; varied biological effects
3-Chloro-4-hydroxybenzaldehydeStructureLacks azetidine component; simpler structure

These compounds highlight the uniqueness of 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde due to its combination of a chloro-substituted benzaldehyde and a hydroxyazetidine ring, which may confer distinct pharmacological properties compared to others in its class.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.0400063 g/mol

Monoisotopic Mass

211.0400063 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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